4-(4-Methylphenyl)-6-phenylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-6-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-7-9-14(10-8-13)16-11-17(20-18(19)12-16)15-5-3-2-4-6-15/h2-12H,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAVCXVKCYWZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 4 4 Methylphenyl 6 Phenylpyridin 2 Amine
Conventional Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent an efficient and atom-economical approach to complex molecules. The synthesis of 2-aminopyridines, including 4-(4-Methylphenyl)-6-phenylpyridin-2-amine, has greatly benefited from such strategies.
Cyclocondensation Strategies Utilizing Chalcones and Nitriles
A prevalent and effective method for the synthesis of 2-amino-4,6-diarylpyridines involves the cyclocondensation of α,β-unsaturated ketones (chalcones), a nitrile source (commonly malononitrile), and an ammonia (B1221849) source (typically ammonium (B1175870) acetate). The chalcone (B49325), in this case, would be 1-(p-tolyl)-3-phenylprop-2-en-1-one, which provides the C4, C5, C6, and the two aryl substituents of the pyridine (B92270) ring.
The reaction proceeds via a one-pot condensation, often under reflux conditions in a suitable solvent like ethanol. The chalcone reacts with malononitrile (B47326) and ammonium acetate (B1210297), leading to the formation of the highly substituted pyridine ring. This method is advantageous due to the ready availability of the starting materials and the straightforward reaction setup. Variations of this approach involve the reaction of chalcones with malononitrile in the presence of ammonium acetate, which upon heating, yields the corresponding 2-amino-4,6-diarylpyridine-3-carbonitriles. researchgate.net
One-Pot Synthetic Pathways for this compound Synthesis
Building upon the principles of MCRs, several one-pot procedures have been developed that bypass the pre-synthesis of the chalcone intermediate. These methods typically involve the condensation of an aromatic aldehyde (benzaldehyde), an acetophenone (B1666503) derivative (4'-methylacetophenone), a nitrile (malononitrile), and an ammonia source (ammonium acetate). This approach is highly convergent and simplifies the synthetic process.
A notable advancement in this area is the development of solvent-free and catalyst-free reaction conditions. For instance, heating a mixture of an acetophenone oxime, an aldehyde, and malononitrile can produce 2-amino-4,6-diarylpyridine-3-carbonitriles in good to high yields without the need for a catalyst or solvent. nih.gov Another approach involves the reaction of acetophenones, aldehydes, and ammonium acetate using a reusable heterogeneous catalyst, which aligns with the principles of green chemistry. semanticscholar.org
Below is a table summarizing various one-pot synthetic approaches for related 2-amino-4,6-diarylpyridines.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | 4'-Methylacetophenone | Malononitrile, Ammonium Acetate | Fuller's Earth, Solvent-free, 120°C | 2-Amino-3-cyano-4-phenyl-6-(p-tolyl)pyridine | High | semanticscholar.org |
| Acetophenone oxime | Benzaldehyde | Malononitrile | Solvent-free, Heat | 2-Amino-4-phenyl-6-arylpyridine-3-carbonitrile | Good to High | nih.gov |
| Chalcone | Malononitrile | Ammonium Acetate | Ethanol, Reflux | 2-Amino-4,6-diarylpyridine-3-carbonitrile | - | researchgate.net |
Metal-Catalyzed Routes in the Synthesis of Substituted Pyridin-2-amines
Transition metal catalysis offers powerful tools for the formation of C-N bonds and the construction of heterocyclic rings. In the context of 2-aminopyridine (B139424) synthesis, metal-catalyzed reactions can provide alternative pathways with high efficiency and selectivity.
One such approach involves the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with chalcones. While this method typically leads to the formation of imidazo[1,2-a]pyridines, it highlights the reactivity of these substrates under metal catalysis. The reaction proceeds in the presence of a copper catalyst, such as CuFe2O4 superparamagnetic nanoparticles, and an oxidant like iodine and oxygen. researchgate.net Although this specific reaction does not directly yield the target compound, the underlying principle of activating chalcones and amines with a metal catalyst is relevant.
Further research into metal-catalyzed annulation reactions of alkynes, nitriles, and amines could potentially be adapted for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Product Type | Reference |
| 2-Aminopyridine | trans-Chalcone | CuFe2O4 nanoparticles | I2, O2 | 1,4-Dioxane | Aroylimidazo[1,2-a]pyridine | researchgate.net |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogs has seen the application of several green chemistry principles.
A significant advancement is the development of solvent-free multicomponent reactions. By eliminating the solvent, these methods reduce waste, cost, and the environmental impact associated with volatile organic compounds. For example, the synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles can be achieved by heating the reactants without any solvent. nih.gov
| Green Principle | Synthetic Approach | Reactants | Conditions | Advantage | Reference |
| Solvent-free | Multicomponent reaction | Acetophenone oxime, Aldehyde, Malononitrile | Heat | Reduced waste, no organic solvent | nih.gov |
| Reusable Catalyst | Multicomponent reaction | Acetophenone, Aldehyde, Ammonium Acetate | Activated Fuller's earth | Catalyst can be recycled | semanticscholar.org |
Mechanistic Investigations of this compound Formation Pathways
The formation of 2-amino-4,6-diarylpyridines through multicomponent reactions is believed to proceed through a cascade of reactions. While the exact mechanism can vary depending on the specific reactants and conditions, a general pathway can be postulated.
The reaction likely initiates with a Knoevenagel condensation between the aldehyde (e.g., benzaldehyde) and the active methylene (B1212753) compound (e.g., malononitrile), catalyzed by a base (e.g., from ammonium acetate), to form a benzylidenemalononitrile (B1330407) intermediate. Concurrently, the acetophenone derivative (e.g., 4'-methylacetophenone) can react with ammonia to form an enamine.
This is followed by a Michael addition of the enamine to the benzylidenemalononitrile. The resulting adduct then undergoes intramolecular cyclization through the attack of the amino group onto one of the nitrile groups, followed by tautomerization to form a dihydropyridine (B1217469) intermediate. Finally, aromatization, often through the elimination of a molecule of hydrogen, yields the stable 2-aminopyridine ring. In some proposed mechanisms, the final step is an anomeric based oxidation.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Methylphenyl 6 Phenylpyridin 2 Amine
Nuclear Magnetic Resonance Spectroscopy (NMR) Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 4-(4-Methylphenyl)-6-phenylpyridin-2-amine.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in the molecule. The protons on the phenyl, p-tolyl, and pyridine (B92270) rings, as well as the amine group, exhibit distinct chemical shifts (δ) measured in parts per million (ppm). The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The methyl group protons of the tolyl substituent appear as a singlet in the upfield region (around δ 2.4 ppm). The amine (NH₂) protons show a broader signal, the position of which can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound would display distinct signals for each unique carbon atom. Carbons in the aromatic rings appear in the δ 110-160 ppm range. The carbon of the methyl group is found significantly upfield (around δ 21 ppm). The carbon atoms of the pyridine ring attached to the nitrogen and amino group (C2 and C6) are typically found at the lower field end of the aromatic region.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data
This data is representative and compiled based on typical values for similar 2-aminopyridine (B139424) structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H3 | 6.8 - 7.0 | 105 - 108 |
| Pyridine-H5 | 7.2 - 7.4 | 115 - 118 |
| Phenyl-H (ortho) | 7.9 - 8.1 | 127 - 129 |
| Phenyl-H (meta) | 7.4 - 7.6 | 128 - 130 |
| Phenyl-H (para) | 7.3 - 7.5 | 129 - 131 |
| p-Tolyl-H (ortho to Py) | 7.6 - 7.8 | 129 - 131 |
| p-Tolyl-H (meta to Py) | 7.2 - 7.4 | 129.5 - 131.5 |
| -CH₃ | ~2.4 | ~21 |
| -NH₂ | 4.5 - 5.5 (broad) | - |
| Pyridine-C2 | - | 158 - 160 |
| Pyridine-C4 | - | 148 - 150 |
| Pyridine-C6 | - | 155 - 157 |
| Phenyl-C (ipso) | - | 138 - 140 |
| p-Tolyl-C (ipso) | - | 135 - 137 |
| p-Tolyl-C (para to Py) | - | 139 - 141 |
Two-Dimensional NMR Techniques for Connectivity Assignment (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For instance, COSY would show correlations between the coupled protons within the phenyl and p-tolyl rings, as well as between H3 and H5 of the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to assign the carbon signals based on the previously assigned proton signals. For example, the methyl proton signal at ~2.4 ppm would correlate with the methyl carbon signal at ~21 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of the molecule. For example, HMBC can show correlations between the protons of the phenyl ring and the C6 of the pyridine ring, confirming their connectivity. It can also link the tolyl protons to C4 of the pyridine ring.
Infrared (IR) Spectroscopic Applications in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are prominent, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyridine rings produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration (scissoring) is expected around 1600-1650 cm⁻¹. tsijournals.com
Table 2: Key IR Absorption Bands for Functional Group Identification
Frequencies are representative for 2-aminopyridine and aromatic structures. tsijournals.comwpmucdn.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretching (Amine) | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Aliphatic C-H Stretching (Methyl) | 2850 - 2960 |
| C=N and C=C Stretching (Aromatic Rings) | 1400 - 1650 |
| N-H Bending (Amine) | 1600 - 1650 |
| C-N Stretching | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₈H₁₆N₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The monoisotopic mass is 260.1313 g/mol . In electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 261.1386. uni.lu
Analysis of the fragmentation pattern in the mass spectrum provides structural information. The fragmentation of the molecular ion can occur through various pathways, such as the loss of the methyl group, cleavage of the bonds connecting the aryl rings to the pyridine core, or loss of ammonia (B1221849). Studying these fragments helps to confirm the proposed structure.
Table 3: Predicted Mass Spectrometry Data
Data based on predictions for C₁₈H₁₆N₂. uni.lu
| Adduct / Ion | Predicted m/z |
| [M]⁺ | 260.1308 |
| [M+H]⁺ | 261.1386 |
| [M+Na]⁺ | 283.1206 |
| [M+K]⁺ | 299.0945 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The extensive conjugation involving the two aryl rings and the aminopyridine core is expected to result in strong absorption bands in the UV region. The spectrum would likely show multiple maxima (λ_max), with the positions and intensities being sensitive to the solvent polarity. This technique is valuable for studying the extent of conjugation and the electronic effects of the substituents on the pyridine ring.
Single Crystal X-ray Diffraction for Solid-State Structural Characterization
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is primarily defined by the relative orientations of its three key components: the central pyridine ring, the phenyl group at the 6-position, and the 4-methylphenyl (tolyl) group at the 4-position. The rotational freedom around the single bonds connecting these aromatic rings to the pyridine core gives rise to specific, low-energy conformations that are "frozen" in the crystal lattice.
The planarity of the central pyridine ring is expected to be maintained. However, significant torsion, or twisting, is anticipated between the pyridine ring and its phenyl and tolyl substituents. This is a common feature in related bi-aryl systems, driven by the need to minimize steric hindrance between ortho-hydrogen atoms on adjacent rings.
For analogous compounds, such as 4-phenyl-2,6-bis-(4-tolyl)-pyridine, the interplanar angle between the central pyridyl ring and the methylphenyl ring is reported to be 23.7 (2)°, while the angle with the phenyl ring is 32.8 (2)°. nih.gov In another related structure, 4-Methyl-6-phenyl-pyrimidin-2-amine, which crystallizes with two independent molecules in the asymmetric unit, the torsion angles between the pyrimidine (B1678525) and phenyl rings are 29.9 (2)° and 45.1 (2)°. These values highlight that the exact dihedral angles are sensitive to the local packing environment and the electronic nature of the substituents.
Based on these data, it is reasonable to predict that in the crystalline state of this compound, the phenyl and tolyl rings will be non-coplanar with the central pyridine ring, exhibiting dihedral angles likely in the range of 20° to 50°. The table below provides a predictive summary of key torsional angles based on these related structures.
| Parameter | Predicted Value Range | Basis for Prediction |
| Dihedral Angle (Pyridine - Phenyl) | 25° - 50° | Steric hindrance and observed angles in analogous structures. |
| Dihedral Angle (Pyridine - Tolyl) | 20° - 45° | Steric hindrance and observed angles in analogous structures. |
This interactive table is based on predicted data derived from structurally similar compounds.
The conformation of the exocyclic amino group is also of interest. It is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization, where the lone pair of the nitrogen atom can delocalize into the aromatic system.
Intermolecular Interactions and Crystal Packing Motifs
The supramolecular architecture of this compound in the solid state will be dictated by a combination of intermolecular forces, leading to an efficiently packed, three-dimensional lattice. The primary interactions anticipated are hydrogen bonds, π-π stacking interactions, and weaker C-H···π interactions.
The presence of the amino group (-NH₂) as a hydrogen bond donor and the pyridyl nitrogen atom as a hydrogen bond acceptor strongly suggests the formation of N-H···N hydrogen bonds. This is a prevalent and structure-directing interaction in many 2-aminopyridine derivatives. These hydrogen bonds can link molecules into various motifs, such as dimers, chains, or more complex networks. For instance, in the crystal structure of 4-Methyl-6-phenyl-pyrimidin-2-amine, intermolecular N—H⋯N hydrogen bonds are the dominant interaction, forming an infinite three-dimensional network. It is highly probable that this compound will exhibit similar hydrogen-bonded assemblies.
Furthermore, the multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These can occur between the pyridine rings of adjacent molecules or between a pyridine ring and a phenyl or tolyl ring. These interactions are characterized by face-to-face or offset arrangements of the aromatic planes, with typical centroid-to-centroid distances in the range of 3.5 to 4.5 Å. In the structure of 4-phenyl-2,6-bis-(4-tolyl)-pyridine, π–π interactions between adjacent pyridyl rings lead to the formation of one-dimensional arrays with a centroid–centroid distance of 3.714 (1) Å. nih.gov
| Interaction Type | Donor | Acceptor | Predicted Geometry/Distance |
| Hydrogen Bond | N-H (amino group) | N (pyridine ring) | D···A distance ~2.9-3.2 Å |
| π-π Stacking | Aromatic rings (Pyridine, Phenyl, Tolyl) | Aromatic rings (Pyridine, Phenyl, Tolyl) | Centroid-centroid distance ~3.5-4.5 Å |
| C-H···π Interaction | C-H (aromatic/methyl) | π-face of aromatic rings | H···centroid distance ~2.5-3.0 Å |
This interactive table outlines the predicted intermolecular interactions based on the analysis of similar molecular structures.
Theoretical and Computational Studies on 4 4 Methylphenyl 6 Phenylpyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to determine optimized molecular geometry and to analyze the electronic properties of molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its electronic transitions. No published data on the HOMO-LUMO analysis for 4-(4-Methylphenyl)-6-phenylpyridin-2-amine is currently available.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting how a molecule will interact with other molecules. Specific EPS mapping data for this compound has not been reported in the literature.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape and provides insights into its flexibility and dynamic behavior. There are no available molecular dynamics simulation studies focused on this compound.
Prediction of Spectroscopic Parameters Using Computational Methods
Computational methods can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predictions can aid in the interpretation of experimental data. No computationally predicted spectroscopic parameters for this compound have been published.
Chemical Reactivity and Derivatization Strategies of 4 4 Methylphenyl 6 Phenylpyridin 2 Amine
Functionalization at the Amine Nitrogen Atom
The primary amino group at the C2 position of the pyridine (B92270) ring is a key site for functionalization. Its nucleophilicity allows for a range of reactions, including acylation, alkylation, and condensation, to introduce new functional groups and build more complex molecular architectures.
The exocyclic amino group of 4-(4-methylphenyl)-6-phenylpyridin-2-amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, and carboxylic acids. These reactions typically proceed under standard conditions to furnish the corresponding N-acyl-2-aminopyridine derivatives. For instance, reaction with endic anhydride has been shown to selectively acylate the exocyclic amino group of various aminopyridines researchgate.net. This transformation is significant as the resulting amides can exhibit altered biological activities and physicochemical properties.
Alkylation of the amine nitrogen can be achieved with alkyl halides or through reductive amination. N-Monoalkylation of aminopyridines can be accomplished using a carboxylic acid and a reducing agent like sodium borohydride, providing the corresponding alkylaminopyridines in good yields under mild conditions. N-Alkylaminopyridines are important intermediates for the synthesis of various heterocyclic compounds nih.gov. The reaction of substituted N-(4-methoxyphenyl)pyridin-2-amines with methyl iodide in the presence of a base like sodium hydride leads to the formation of the corresponding tertiary amine, demonstrating that N-alkylation is a feasible derivatization pathway for such systems.
Table 1: Examples of Acylation and Alkylation Reactions on 2-Aminopyridine (B139424) Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acylation | Endic Anhydride | N-Acyl-2-aminopyridine | researchgate.net |
| Alkylation | Carboxylic Acid, Sodium Borohydride | N-Alkyl-2-aminopyridine | nih.gov |
| Alkylation | Methyl Iodide, Sodium Hydride | N-Methyl-N-aryl-2-aminopyridine |
The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems through condensation reactions. A prominent example is the reaction with 1,3-dicarbonyl compounds or their equivalents, which leads to the formation of pyrido[1,2-a]pyrimidinium salts rsc.org. This reaction proceeds through the formation of a 2-(2-acylvinylamino)pyridine intermediate, which then undergoes cyclization. This strategy allows for the construction of a new six-membered ring fused to the pyridine core.
Similarly, one-pot three-component reactions involving a 2-aminopyridine, an aroylacetonitrile, and an orthoester can yield p-substituted benzoyl-3-(2-amino-N-hetero-2-alkenenitriles, which can be subsequently cyclized to form pyrido[1,2-a]pyrimidine derivatives researchgate.net. These reactions highlight the utility of the amine functionality as a nucleophilic component in building complex heterocyclic systems.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom exerts an electron-withdrawing effect, deactivating the ring towards electrophiles uoanbar.edu.iqlibretexts.org. Furthermore, under acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring.
Despite these challenges, EAS on the pyridine ring of this compound is possible, albeit likely requiring harsh conditions. The directing effects of the substituents must be considered. The amino group at C2 is a strong activating group and an ortho-, para-director. However, in this case, the para-position (C5) and one ortho-position (the ring nitrogen) are occupied. Therefore, electrophilic attack would be directed to the C3 and C5 positions. The phenyl and p-tolyl groups at C4 and C6 are deactivating meta-directors towards the pyridine ring. The interplay of these electronic effects would likely favor substitution at the C3 and C5 positions.
To enhance the reactivity of the pyridine ring towards electrophiles, the amino group can be acylated first. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group. This strategy has been employed for the halogenation of N-acetyl aminopyridines researchgate.net.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Ring
| Position | Electronic Effects of Substituents | Predicted Reactivity |
| C3 | Activated by C2-NH2 (ortho), Deactivated by C4-Aryl (meta) | Favorable |
| C5 | Activated by C2-NH2 (para), Deactivated by C6-Aryl (meta) | Favorable |
Chemical Modifications on the Phenyl and Methylphenyl Substituents
The phenyl and p-tolyl groups on the pyridine ring offer further opportunities for derivatization. One of the most powerful methods for modifying these aryl substituents is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. To achieve this, the aryl rings must first be functionalized with a halide, typically bromine or iodine.
This halogenation can be achieved through electrophilic aromatic substitution on the phenyl and methylphenyl rings. The p-tolyl group will direct electrophiles to the positions ortho to the methyl group, while the phenyl group will be substituted at the ortho, meta, and para positions, with the para-substituted product often being major, steric factors permitting.
Once halogenated, the resulting aryl halides can be coupled with a wide variety of boronic acids or esters under Suzuki-Miyaura conditions to introduce new aryl, heteroaryl, or alkyl groups acs.orgresearchgate.netmdpi.com. This strategy allows for the synthesis of a vast library of derivatives with diverse electronic and steric properties.
Heterocyclic Annulation and Ring Expansion Reactions Involving the Pyridine Core
As mentioned in Section 5.1.2, the 2-aminopyridine moiety is a versatile precursor for the construction of fused heterocyclic systems. The synthesis of pyrido[1,2-a]pyrimidines is a classic example of heterocyclic annulation starting from 2-aminopyridines rsc.orgresearchgate.netnih.gov. This transformation involves the formation of a new six-membered ring.
Ring expansion reactions of the pyridine core itself are also a possibility for derivatization, although less common for this specific substrate. Transition-metal-free methods for the ring expansion of 2-allyl-2H-azirines to substituted pyridines have been reported, proceeding through a 6π-electrocyclization of an in situ formed 1-azatriene organic-chemistry.orgacs.org. While not a direct reaction on the pre-formed pyridine ring of the target compound, such strategies highlight the potential for skeletal diversification of the pyridine core in related synthetic routes. Another approach involves the rhodium carbenoid-induced ring expansion of isoxazoles to furnish highly functionalized pyridines nih.gov.
Role of 4 4 Methylphenyl 6 Phenylpyridin 2 Amine in Specialized Chemical Synthesis and Advanced Materials
As a Building Block for Complex Polyheterocyclic Systems
The 2-aminopyridine (B139424) scaffold is a valuable precursor for the synthesis of a variety of heterocyclic compounds. nih.gov The presence of a reactive amino group and the pyridine (B92270) nitrogen allows for a range of chemical transformations, making it a versatile building block.
Synthesis of Fused Pyridine Derivatives
The amino group in 4-(4-methylphenyl)-6-phenylpyridin-2-amine can participate in cyclization reactions with various reagents to form fused heterocyclic systems. For instance, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. While specific studies on this exact molecule are limited, the general reactivity of 2-aminopyridines suggests its potential in constructing such fused systems. rsc.orgias.ac.in The synthesis of these fused heterocycles often involves a sequence of condensation and cyclization reactions. mdpi.com
Applications in Ligand Design for Metal-Catalyzed Organic Transformations
2-Aminopyridine derivatives are effective chelating ligands in inorganic and organometallic chemistry. nih.gov The pyridine nitrogen and the exocyclic amino group can coordinate to a metal center, forming stable complexes. The specific substituents on the pyridine ring, in this case, the 4-methylphenyl and phenyl groups, can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. While direct applications of this compound as a ligand in catalysis are not extensively documented, related N-functionalized bis(diaryl/dialkylphosphino)amine-type ligands have been used in catalytic processes like ethylene (B1197577) oligomerization and cross-coupling reactions. researchgate.net
Potential in Polymer Chemistry and Functional Material Science
The incorporation of specific functional groups into polymer structures can impart desirable electronic, optical, or thermal properties. The aromatic nature and the presence of a reactive amino group in this compound make it a potential monomer or a modifying agent in polymer chemistry. For example, it could be incorporated into polyamides or polyimides through reactions involving its amino group. The resulting polymers could exhibit interesting properties due to the rigid and aromatic pyridine core. While the direct use of this compound in polymer synthesis is not well-documented, the broader field of functional polymers often utilizes monomers with similar structural features.
Photophysical Properties and Potential for Optoelectronic Applications
Substituted pyridines and their derivatives are known to exhibit interesting photophysical properties, including fluorescence. These properties are highly dependent on the nature and position of the substituents on the pyridine ring. The extended π-system created by the phenyl and 4-methylphenyl groups in this compound suggests that it may possess fluorescent properties. Studies on similar 2-amino-4,6-diphenylnicotinonitriles have shown that these compounds can exhibit solvent-dependent fluorescence, making them potential candidates for fluorescent sensors. mdpi.com A detailed investigation into the absorption and emission spectra of this compound would be necessary to fully evaluate its potential in optoelectronic applications.
Q & A
Basic: What are the optimal synthetic routes for 4-(4-Methylphenyl)-6-phenylpyridin-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyridine-2-amine derivatives typically involves condensation reactions followed by cyclization. For example, analogous compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines are synthesized using guanidine nitrate and lithium hydroxide under refluxing ethanol . Key optimization factors include:
- Catalyst selection : Lithium hydroxide enhances cyclization efficiency.
- Temperature control : Reflux conditions (70–80°C) improve yield.
- Precursor purification : Starting chalcones (e.g., (E)-1-(4-morpholinophenyl)-3-arylprop-2-en-1-ones) must be purified via recrystallization to avoid side reactions.
Yields for similar compounds range from 7% to 24%, highlighting the need for iterative condition adjustments .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1D/2D NMR : Assign aromatic protons (δ 7.1–8.5 ppm) and amine groups (δ 10.4–10.6 ppm) using H and C NMR. 2D techniques (e.g., HSQC, HMBC) resolve overlapping signals in polyaromatic systems .
- FT-IR : Identify N–H stretching (3089 cm) and sulfonyl vibrations (1332 cm) if functionalized .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) .
Advanced: How can structural discrepancies in crystallographic data for pyridine-2-amine derivatives be resolved?
Methodological Answer:
Crystal structures of related compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine) show dihedral angles between aromatic rings ranging from 29.41° to 46.32°, indicating conformational flexibility . To address discrepancies:
- Use SHELXL for refinement, ensuring high-resolution data (R factor < 0.05) .
- Validate hydrogen bonding networks (e.g., N–H⋯N interactions) via difference Fourier maps .
- Compare multiple datasets to distinguish intrinsic flexibility from experimental artifacts.
Advanced: What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina. For example, 4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives are docked into ATP-binding pockets to assess anticancer potential .
- 3D-QSAR : Build models using antileukemic activity data from analogs (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) to correlate substituent effects (e.g., electron-withdrawing groups) with potency .
Basic: How do substitution patterns on the phenyl rings influence reactivity?
Methodological Answer:
- Electron-donating groups (e.g., methyl) : Enhance nucleophilic aromatic substitution at the pyridine C2 position .
- Halogens (e.g., Cl, F) : Increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methoxy groups : Alter solubility and hydrogen-bonding capacity, as seen in 4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine derivatives .
Advanced: What role do SHELX programs play in refining crystal structures of this compound?
Methodological Answer:
SHELXL is critical for small-molecule refinement:
- Twinned data handling : Resolve overlapping reflections in low-symmetry space groups .
- Hydrogen placement : Use HFIX commands to model N–H groups accurately .
- Disorder modeling : Apply PART instructions for flexible substituents (e.g., rotating methyl groups) .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be analyzed?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy.
- Solubility studies : Use shake-flask methods to determine logP; poor solubility often underlies discrepancies .
- Target engagement assays : Confirm binding via SPR or thermal shift assays, as done for structurally similar antitumor agents .
Basic: What are the best practices for resolving synthetic byproducts in pyridine-2-amine synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on polarity .
- HPLC-MS : Monitor reaction progress and identify byproducts via retention time and fragmentation patterns .
Advanced: How do steric effects from substituents impact intermolecular interactions in solid-state structures?
Methodological Answer:
- Crystal packing analysis : Bulky groups (e.g., 4-methylphenyl) induce π-π stacking distances > 3.5 Å, reducing lattice stability .
- Hydrogen bonding : Steric hindrance from methyl groups can disrupt N–H⋯O interactions, as observed in polymorphic pyrimidine derivatives .
Advanced: What strategies validate the mechanistic role of this compound in enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., kinases) to visualize binding modes .
- Mutagenesis studies : Identify critical residues (e.g., Asp86 in ATP-binding sites) via alanine scanning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
